

## Emergence of Multidrug-Resistant Salmonella Kentucky ST198 in Global Poultry: A Technical Guide

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A comprehensive analysis of the global emergence, molecular epidemiology, and antimicrobial resistance of Salmonella enterica serovar Kentucky sequence type 198 (ST198) in poultry populations. This guide is intended for researchers, scientists, and drug development professionals engaged in combating antimicrobial resistance and ensuring food safety.

## **Executive Summary**

The global poultry industry is facing a significant challenge with the emergence and rapid dissemination of a highly drug-resistant clone of Salmonella enterica serovar Kentucky, specifically the sequence type ST198. Initially considered a serovar of minimal concern to human health, S. Kentucky ST198 has acquired extensive antimicrobial resistance, including to critically important antibiotics like ciprofloxacin, posing a substantial public health threat. This technical guide provides an in-depth overview of the core issues surrounding the emergence of this pathogen, including its prevalence in poultry, detailed antimicrobial resistance profiles, the genetic basis of its resistance, and standardized experimental protocols for its isolation and characterization.

#### **Emergence and Global Spread**



Historically, Salmonella Kentucky was not a primary cause of human salmonellosis. However, since the early 2000s, a specific clone, ST198, has been increasingly reported in both poultry and humans, often associated with travel to regions where it is endemic in poultry populations. [1][2][3][4] This clone is believed to have acquired resistance determinants in a stepwise manner, starting with the integration of the Salmonella Genomic Island 1 (SGI1), which confers resistance to multiple antibiotics.[1][5] Subsequent mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes led to the emergence of ciprofloxacin resistance.[1][6][7]

Poultry, particularly chickens and turkeys, have been identified as the primary reservoir for this multidrug-resistant (MDR) clone.[1][2][8][9] The international trade of poultry products has likely contributed to its global dissemination.[1][4]

## **Quantitative Data Summary**

The following tables summarize key quantitative data on the prevalence and antimicrobial resistance of S. Kentucky ST198 in poultry populations, compiled from various international studies.

Table 1: Prevalence of Salmonella Kentucky ST198 in Poultry



Region/Cou ntry	Sample Type	Number of Isolates	Prevalence of ST198	Year of Study	Reference
China	Chicken and environmenta I samples	75 S. Kentucky	24% (18/75)	2010-2016	[4]
China	Chicken meat products	13 Salmonella isolates	76.9% (10/13) were S. Kentucky ST198	2023	[10]
Spain	Turkey, laying hen, and broiler	66 S. Kentucky ST198	All 66 isolates were ST198	2011-2017	[2][6]
Bangladesh	Commercial layer poultry farms	Not specified	Not specified	2012	[1]
India	Poultry and other livestock	Not specified	Endemic in poultry	2020	[11]

Table 2: Antimicrobial Resistance Profile of S. Kentucky ST198 from Poultry



Antibiotic	Resistance Rate (%) in China (2010- 2016)[4]	Resistance Rate (%) in Spain (2011- 2017)[6]	Resistance Rate (%) in China (Jiangsu, 2024)[12]
Ciprofloxacin	60.3	100	Not specified
Nalidixic Acid	85.7	100	Not specified
Ampicillin	44.4	Not specified	98.18
Tetracycline	Not specified	61.5 (40/65)	Not specified
Gentamicin	Not specified	Not specified	96.36
Cefotaxime	Not specified	Not specified	96.36
Streptomycin	Not specified	Not specified	94.55
Florfenicol	Not specified	Not specified	83.63
Amikacin	Not specified	Not specified	69.09
Trimethoprim- sulfamethoxazole	Not specified	Not specified	67.27
Chloramphenicol	Not specified	13.8 (9/65)	Not specified
Trimethoprim	Not specified	12.3 (8/65)	Not specified

#### **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the surveillance and characterization of S. Kentucky ST198.

#### Isolation of Salmonella from Poultry Samples

- Pre-enrichment: Aseptically weigh 25g of poultry sample (meat, carcass rinse, or environmental swab) and add it to 225 mL of Buffered Peptone Water (BPW).[8]
   Homogenize the sample and incubate at 37°C for 18-24 hours.[8]
- Selective Enrichment: Transfer 0.1 mL of the pre-enriched culture to 10 mL of Rappaport-Vassiliadis (RV) broth and 1 mL to 10 mL of Tetrathionate (TT) broth.[12] Incubate the RV



broth at 42°C and the TT broth at 37°C for 24 hours.[8]

- Selective Plating: Streak a loopful from each selective enrichment broth onto Xylose Lysine Deoxycholate (XLD) agar and another selective agar such as Brilliant Green Sulfa (BGS) agar.[1] Incubate the plates at 37°C for 24 hours.
- Colony Identification: Look for typical Salmonella colonies on XLD agar (red colonies with black centers).
- Biochemical Confirmation: Pick presumptive colonies and perform biochemical tests, such as
   Triple Sugar Iron (TSI) agar and Lysine Iron Agar (LIA), for confirmation.[12]

#### Salmonella Serotyping

- O-Antigen Determination: Perform a slide agglutination test using a saline suspension of a
  pure culture with polyvalent O antisera. If agglutination occurs, proceed with monovalent O
  antisera to identify the specific O group.
- H-Antigen Determination: Test for the flagellar (H) antigens in two phases. Use polyvalent H
  antisera first, followed by monovalent antisera for specific identification. Phase inversion may
  be necessary to detect the second-phase antigen.

#### **Antimicrobial Susceptibility Testing**

- Method: The Kirby-Bauer disk diffusion method is commonly used.
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusted to a 0.5 McFarland turbidity standard.
- Plating: Evenly swab the inoculum onto the surface of a Mueller-Hinton agar plate.
- Disk Application: Aseptically apply antibiotic disks to the agar surface.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Interpretation: Measure the zones of inhibition and interpret the results (susceptible, intermediate, or resistant) based on clinical and laboratory standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).



# Whole Genome Sequencing (WGS) and Multi-Locus Sequence Typing (MLST)

- DNA Extraction: Extract high-quality genomic DNA from a pure culture of the Salmonella isolate using a commercial DNA extraction kit.
- Library Preparation and Sequencing: Prepare a sequencing library according to the manufacturer's protocol for the chosen sequencing platform (e.g., Illumina). Sequence the library to generate raw sequencing reads.
- Data Analysis:
  - Quality Control: Assess the quality of the raw reads and perform trimming if necessary.
  - De Novo Assembly: Assemble the reads into a draft genome sequence.
  - MLST: Identify the sequence type (ST) by comparing the sequences of seven housekeeping genes (aroC, dnaN, hemD, hisD, purE, sucA, thrA) against the Salmonella MLST database (EnteroBase).
  - AMR Gene Detection: Identify antimicrobial resistance genes using tools like ResFinder.
  - Phylogenetic Analysis: Perform single nucleotide polymorphism (SNP)-based analysis to determine the genetic relatedness of isolates.

#### Identification of Salmonella Genomic Island 1 (SGI1)

- PCR Screening: Use PCR with specific primers that target the junctions of SGI1 with the bacterial chromosome to screen for its presence.
- PCR Mapping: Employ a series of PCR reactions with primers designed for different regions within SGI1 to determine its structure and identify any variations.
- Whole Genome Sequencing: Analyze WGS data to identify the complete sequence and genetic organization of SGI1.

#### **Visualizations**



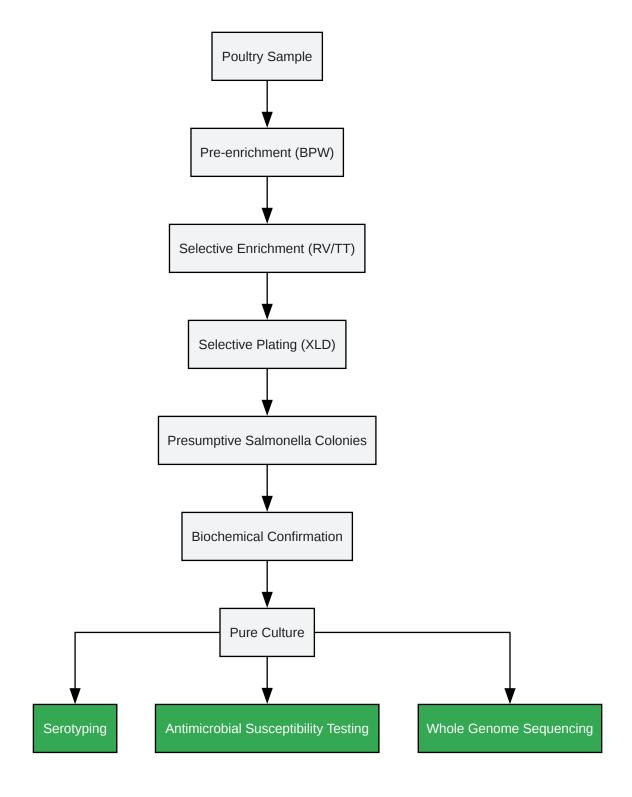
The following diagrams illustrate key pathways and workflows related to the emergence and characterization of S. Kentucky ST198.



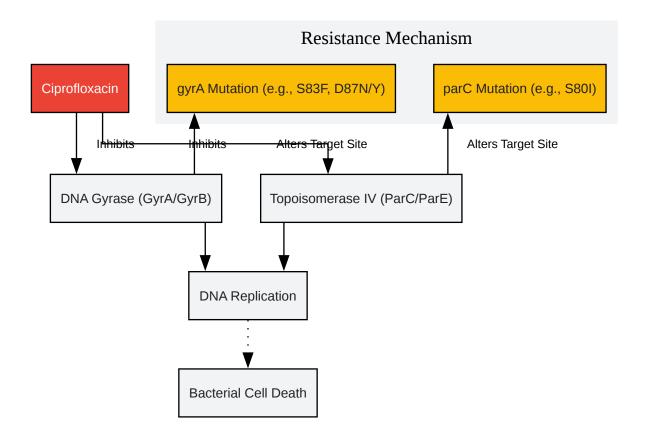
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Caption: Evolutionary pathway of ciprofloxacin-resistant S. Kentucky ST198.









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